L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt

CAS No.: 70534-48-4

Cat. No.: VC3944154

Molecular Formula: C24H34N2O8S2

Molecular Weight: 542.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70534-48-4 |

|---|---|

| Molecular Formula | C24H34N2O8S2 |

| Molecular Weight | 542.7 g/mol |

| IUPAC Name | N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl (2S)-2-aminobutanedioate |

| Standard InChI | InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3/t;8-/m.0/s1 |

| Standard InChI Key | OLJCTCXCESSNIQ-WDBKTSHHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

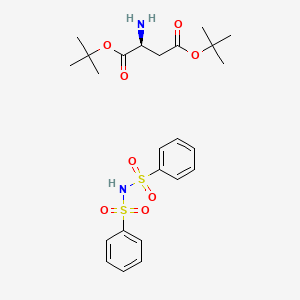

The compound comprises two distinct moieties:

-

L-Aspartic acid di-tert-butyl ester: This component features two tert-butyl (t-Bu) groups esterified to the α- and β-carboxyl groups of L-aspartic acid. The tert-butyl groups provide steric hindrance, preventing unintended reactions at these sites .

-

Dibenzenesulfimide: A sulfonamide derivative acting as a counterion, enhancing the compound’s stability and solubility in organic solvents.

The stereochemistry of the L-aspartic acid backbone ensures compatibility with biological systems, making it suitable for synthesizing peptides with defined chiral centers .

Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | 150–155 °C (dec.) |

| Molecular Weight | 542.67 g/mol |

| Solubility | Methanol, DMF, DCM |

| Optical Rotation (α)²⁰/D | +6.0° to +8.0° (c=1, MeOH) |

The compound’s high melting point and moderate solubility in polar aprotic solvents facilitate its use in reflux conditions during synthesis .

Synthesis and Preparation

Transesterification Reaction

The synthesis begins with L-aspartic acid or its N-protected derivatives (e.g., benzyloxycarbonyl-L-aspartic acid, Z-L-Asp). In a transesterification reaction, the carboxyl groups react with tert-butyl acetate or analogous tert-butyl compounds in the presence of a catalyst (e.g., palladium black) .

Reaction Scheme:

The tert-butyl groups replace the acetyl groups, yielding the di-tert-butyl ester. Excess tert-butyl reagent ensures complete conversion, minimizing mono-ester byproducts .

Salt Formation

The free amine group of the di-tert-butyl ester is protonated using dibenzenesulfimide, forming the final salt. This step improves crystallinity and storage stability.

Critical Parameters:

-

Molar Ratio: A 1:10 ratio of amino acid to tert-butyl reagent maximizes yield .

-

Catalyst Loading: 5–10 mol% palladium ensures efficient transesterification .

Applications in Peptide Synthesis

Carboxyl Group Protection

In SPPS, the tert-butyl groups shield the aspartic acid carboxyl functions from nucleophilic attack during coupling reactions. This protection is orthogonal to other protecting groups (e.g., Fmoc for amines), allowing sequential deprotection .

Regioselective Deprotection

Enzymatic hydrolysis with pig liver esterase (PLE) selectively cleaves the β-tert-butyl ester, enabling the synthesis of aspartic acid derivatives with free α-carboxyl groups. This selectivity is pivotal for constructing peptides with specific side-chain modifications .

Example Application:

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on replacing palladium catalysts with enzymatic or organocatalytic systems to reduce metal contamination in pharmaceutical intermediates .

Expanding Substrate Scope

Researchers are exploring dibenzenesulfimide salts of other acidic amino acids (e.g., glutamic acid) to develop modular peptide synthesis platforms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume